2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
Description
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester is a spirocyclic compound characterized by a bicyclic structure with nitrogen atoms at positions 2 and 6. The molecule features a 4-hydroxy substituent on the decane ring and a tert-butyl ester group at the carboxylic acid position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents due to its spirocyclic rigidity and hydrogen-bonding capabilities .
The tert-butyl ester group enhances steric protection of the carboxylic acid, improving stability during synthetic processes .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)9-14-8-10(13)16/h10,14,16H,4-9H2,1-3H3 |
InChI Key |
OKEPAIOSGUQDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2O |
Origin of Product |
United States |
Preparation Methods
Strategic Approaches to Spirocycle Formation
The construction of the 2,8-diazaspiro[4.5]decane core is pivotal. A widely adopted method involves cyclization reactions between piperidine derivatives and carbonyl-containing intermediates. For example, 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride serves as a precursor in analogous syntheses, where reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane achieves Boc-protection at the piperidine nitrogen . This method, yielding 99% of tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate , demonstrates the robustness of Boc chemistry for nitrogen protection in spiro systems.
Adapting this approach for the target compound would require introducing a hydroxyl group at position 4. One potential route involves oxidative hydroxylation of a pre-formed spiro intermediate. For instance, epoxidation of a double bond followed by acid-mediated ring opening could install the hydroxyl group, though stereochemical outcomes must be carefully controlled. Alternatively, Mannich-type cyclization using a hydroxylamine derivative could directly incorporate the hydroxyl moiety during spirocycle formation.
The introduction of the 1,1-dimethylethyl ester group is critical for stability and subsequent deprotection. Patent CN115322143A details a pressurized esterification method for 4-piperidinecarboxylic acid tert-butyl ester hydrochloride, achieving 80% yield via a two-step process:
-
Salt formation : 4-Piperidinecarboxylic acid reacts with concentrated HCl under nitrogen pressure (0.3–0.5 MPa) at 85–90°C to form the hydrochloride salt.
-
Esterification : The salt reacts with Boc₂O in tetrahydrofuran/water (1:1 v/v) with 4-dimethylaminopyridine (DMAP) catalyst at 50–60°C and 0.2–0.4 MPa .
Applying this methodology to the target compound would necessitate substituting the carboxylic acid precursor with 4-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylic acid. Pressurization enhances solubility of polar intermediates, mitigating heterogeneous reaction challenges observed in atmospheric conditions .
Hydroxyl Group Introduction and Stereochemical Control
The 4-hydroxy moiety introduces complexity due to potential oxidation side reactions and stereochemical variability. Nature Communications reports stereoselective hydroxylation in spirocyclic polyketides using Sharpless asymmetric dihydroxylation , though this requires chiral ligands. For non-chiral systems, hydroboration-oxidation of a pre-installed double bond offers a viable pathway, as demonstrated in terpene syntheses.
Alternatively, biocatalytic hydroxylation using cytochrome P450 enzymes could achieve regio- and stereoselectivity, though scalability remains a concern. Post-hydroxylation protection (e.g., silylation) may be necessary to prevent undesired ester hydrolysis during subsequent steps.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Boc-protection under mild conditions ( ) achieves near-quantitative yields but requires post-synthetic hydroxylation.
-
Pressurized esterification ( ) balances yield and purity, though solvent selection (tetrahydrofuran/water) is critical for homogeneity.
-
Hydroxylation methods ( ) face yield limitations due to competing oxidation pathways.
Purification and Analytical Considerations
Flash column chromatography (silica gel, hexane/ethyl acetate gradient) remains the gold standard for isolating Boc-protected intermediates . For the final compound, recrystallization from tert-butyl methyl ether/hexane mixtures enhances purity (>99%) . Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR confirms structural integrity, with characteristic signals for the tert-butyl group (δ 1.45 ppm, singlet) and spirocyclic protons (δ 3.2–3.8 ppm multiplet) .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
Biological Activity
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester (CAS No. 336191-17-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 240.34 g/mol. The compound features a tert-butyl ester group which influences its solubility and bioavailability.
Soluble Epoxide Hydrolase Inhibition
Research indicates that derivatives of 2,8-diazaspiro[4.5]decane are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have vasodilatory properties and play a significant role in regulating blood pressure. Inhibiting sEH can enhance the effects of EETs, making these compounds promising candidates for treating hypertension.
- Case Study : In a study involving spontaneously hypertensive rats, oral administration of 2,8-diazaspiro[4.5]decane derivatives resulted in significant reductions in mean arterial blood pressure compared to control groups. Doses of 30 mg/kg were effective without adverse effects noted in normotensive rats .
Antihypertensive Effects
The antihypertensive properties of this compound were further supported by docking studies which revealed that modifications to the side chains improved binding affinity to the sEH active site. This highlights the importance of structural optimization in enhancing biological activity.
Efficacy Studies
A series of studies have been conducted to evaluate the efficacy of 2,8-diazaspiro[4.5]decane derivatives:
| Study | Model | Dose | Result |
|---|---|---|---|
| Spontaneously Hypertensive Rats | 30 mg/kg | Significant reduction in mean arterial pressure | |
| In vitro sEH inhibition assay | Varies | High potency as sEH inhibitors |
These findings suggest that the compound's mechanism involves both direct inhibition of sEH and subsequent physiological effects on vascular tone.
The proposed mechanism by which 2,8-diazaspiro[4.5]decane exerts its biological activity involves:
- Inhibition of sEH : The compound binds to the active site of sEH, preventing it from converting EETs into their less active dihydroxyeicosatrienoic acid (DHT) forms.
- Vasodilation : By preserving EET levels, the compound promotes vasodilation and improves endothelial function.
Q & A
Q. What are the recommended synthetic strategies for preparing 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic intermediates and functionalizing the diazaspiro core. Key steps include:
Spirocyclic Core Formation : Use of ketones/aldehydes and amines under controlled cyclization conditions (e.g., acid catalysis or microwave-assisted synthesis) .
Hydroxy Group Introduction : Selective oxidation or hydroxylation at the 4-position, often using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
Esterification : Reaction with tert-butanol under carbodiimide-mediated coupling (e.g., DCC/DMAP) to install the 1,1-dimethylethyl ester .
Critical Parameters : Temperature control (0–25°C for esterification), solvent selection (e.g., DCM for inert conditions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic geometry (e.g., δ 1.2–1.4 ppm for tert-butyl protons in H NMR) and hydroxy group presence (broad singlet ~δ 5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z ~312) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 210–254 nm .
Q. What safety precautions are critical during handling?
- Methodological Answer : While specific hazard data for this compound is limited, general precautions for diazaspiro derivatives include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Note : Refer to GHS guidelines (UN GHS Rev. 8) and databases like HSDB for updates .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl ester influence reactivity in downstream modifications?
- Methodological Answer : The bulky tert-butyl group:
- Protects the carboxylate : Enhances stability during acidic/basic conditions (e.g., peptide coupling reactions) .
- Limits Nucleophilic Attack : Requires strong deprotection agents (e.g., TFA in DCM) for ester cleavage .
Experimental Design : Compare reaction yields with/without tert-butyl protection in model reactions (e.g., amide bond formation) .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodological Answer : Key challenges include:
- By-Product Identification : Use LC-MS/MS to detect spirocyclic isomers or unreacted intermediates (e.g., residual 4-hydroxy precursor) .
- Limit of Detection (LOD) : Optimize mass spectrometry parameters (e.g., collision energy) for low-abundance species (<0.1% w/w) .
Case Study : A 2021 study resolved impurities using chiral HPLC (CHIRALPAK IA column) with hexane/isopropanol mobile phases .
Q. How does the 4-hydroxy group participate in hydrogen-bonding networks in crystalline forms?
- Methodological Answer : Conduct X-ray crystallography to map intermolecular interactions:
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Design a stability study with:
- pH Buffers : Test degradation kinetics in PBS (pH 7.4), gastric fluid (pH 1.2), and alkaline conditions (pH 10) .
- Analytical Endpoints : Monitor ester hydrolysis via H NMR (tert-butyl peak disappearance) and quantify 4-hydroxy acid byproduct via HPLC .
Contradiction Resolution : If instability occurs at pH > 8, consider lyophilization for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
